

In-Depth Technical Guide to 7-Acetylintermedine: Chemical Identity, Genotoxicity, and Experimental Analysis

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Compound of Interest		
Compound Name:	7-Acetylintermedine	
Cat. No.:	B1226797	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Acetylintermedine**, a pyrrolizidine alkaloid of interest to the scientific community due to its potential toxicological properties. The document details its chemical identifiers, explores its mechanism of genotoxicity, and outlines key experimental protocols for its investigation.

Chemical Identification and Properties

7-Acetylintermedine is a naturally occurring pyrrolizidine alkaloid found in various plant species. Accurate identification is critical for research and regulatory purposes. The following tables summarize its key chemical identifiers and computed properties.

Table 1: Chemical Identifiers for **7-Acetylintermedine**[1][2][3]



Identifier	Value	
CAS Number	74243-01-9	
PubChem CID	3035235	
IUPAC Name	[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate	
Molecular Formula	C17H27NO6	
InChI	InChl=1S/C17H27NO6/c1- 10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6- 14(15(13)18)24-12(4)20/h5,10-11,14- 15,19,22H,6-9H2,1-4H3/t11-,14-,15-,17+/m1/s1	
InChlKey	RKDOFSJTBIDAHX-CYHLAULCSA-N	
Canonical SMILES	CINVALID-LINKC) (C(=O)OCC1=CCN2[C@H]1INVALID-LINK OC(=O)C)O">C@HO	
Synonyms	Acetylintermedine, Intermedine 1-acetate	

Table 2: Computed Physicochemical Properties of **7-Acetylintermedine**[1][4]

Property	Value
Molecular Weight	341.4 g/mol
XLogP3	0.8
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	6
Rotatable Bond Count	6
Exact Mass	341.18383758 g/mol
Topological Polar Surface Area	96.9 Ų



Mechanism of Genotoxicity: A Pathway of Metabolic Activation

The genotoxicity of **7-Acetylintermedine**, like other pyrrolizidine alkaloids (PAs), is not inherent to the parent molecule but arises from its metabolic activation, primarily in the liver. This process transforms the relatively inert alkaloid into highly reactive electrophiles that can damage cellular macromolecules, including DNA.

The key steps in the bioactivation and genotoxicity pathway are:

- Metabolic Activation: Cytochrome P450 enzymes (CYPs), particularly the CYP3A subfamily, located in the endoplasmic reticulum of hepatocytes, catalyze the oxidation of the pyrrolizidine necine base. This enzymatic conversion generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHP esters).
- Formation of Reactive Electrophiles: These DHP esters are strong electrophiles that can readily react with nucleophilic centers in cellular macromolecules.
- DNA Adduct Formation: The primary mechanism of genotoxicity involves the covalent binding of these reactive metabolites to DNA, forming DNA adducts. This binding disrupts the normal structure and function of DNA.
- Genotoxic Consequences: The formation of DNA adducts can lead to a cascade of detrimental effects, including:
 - Mutations: If not repaired, DNA adducts can lead to errors during DNA replication, resulting in gene mutations.
 - Chromosomal Aberrations: DNA damage can also cause larger-scale changes to chromosome structure.
 - Carcinogenesis: The accumulation of mutations and chromosomal damage can initiate the process of cancer development.

The following diagram illustrates this critical pathway from metabolic activation to genotoxicity.



Metabolic Activation and Genotoxicity Pathway of 7-Acetylintermedine Hepatocyte (Liver Cell) 7-Acetylintermedine (Inactive Parent Alkaloid) CYP450 Enzymes (e.g., CYP3A4) Metabolic Activation Reactive Pyrrolic Esters Cellular DNA (DHP Esters) DNA Adduct Formation Genotoxic Consequences Gene Mutations Chromosomal Aberrations Carcinogenesis

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Metabolic activation and genotoxicity of **7-Acetylintermedine**.



Experimental Protocols for GenotoxicityAssessment

A variety of in vitro and in vivo assays are employed to evaluate the genotoxic potential of compounds like **7-Acetylintermedine**. The following sections provide an overview of key experimental methodologies.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.

Objective: To determine the potential of **7-Acetylintermedine** to induce micronuclei in cultured mammalian cells.

Methodology:

- Cell Culture: A suitable mammalian cell line, such as human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells, is cultured under standard conditions.
- Metabolic Activation: Since 7-Acetylintermedine requires metabolic activation, the assay is
 performed in the presence and absence of an exogenous metabolic activation system,
 typically a rat liver S9 fraction.
- Exposure: Cells are exposed to a range of concentrations of **7-Acetylintermedine**, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9, or a full cell cycle without S9).
- Cytochalasin B Treatment: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that have undergone one nuclear division.
- Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and then stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
- Scoring: The frequency of micronucleated binucleated cells is scored using a microscope. At least 1000 binucleated cells per concentration are typically analyzed.



 Data Analysis: Statistical analysis is performed to determine if there is a significant, dosedependent increase in the frequency of micronucleated cells compared to the negative control.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To assess the ability of **7-Acetylintermedine** to induce DNA damage in the form of strand breaks.

Methodology:

- Cell Culture and Exposure: Similar to the micronucleus assay, a suitable cell line is exposed to various concentrations of **7-Acetylintermedine** with and without metabolic activation.
- Cell Embedding: After exposure, individual cells are embedded in a thin layer of low-meltingpoint agarose on a microscope slide.
- Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
- Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA, containing strand breaks, will migrate out of the nucleoid, forming a "comet tail."
- Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualized using a fluorescence microscope.
- Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized image analysis software.
- Data Analysis: Statistical methods are used to evaluate the dose-response relationship for DNA damage.

DNA Adduct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Foundational & Exploratory





LC-MS/MS is a highly sensitive and specific analytical technique used to identify and quantify DNA adducts.

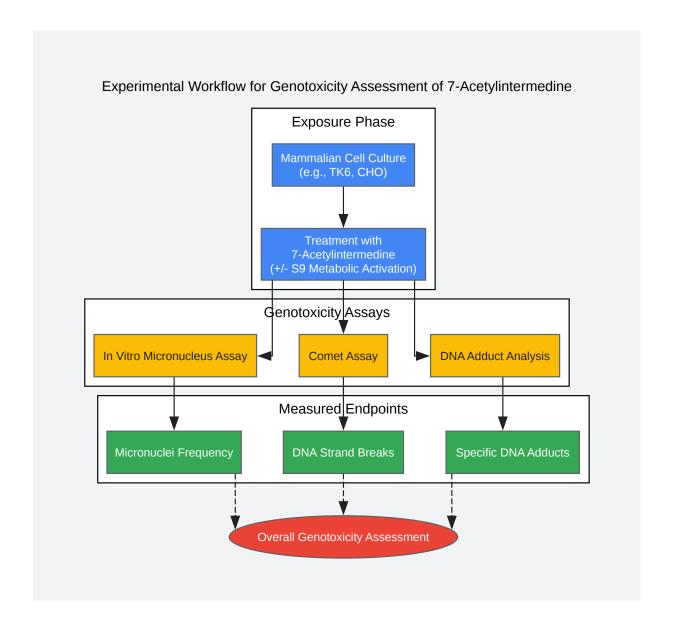
Objective: To detect and quantify the specific DNA adducts formed from the reaction of **7-Acetylintermedine** metabolites with DNA.

Methodology:

- In Vitro or In Vivo Exposure: DNA is isolated from cells or tissues that have been exposed to 7-Acetylintermedine.
- DNA Isolation and Hydrolysis: High-purity DNA is extracted and then enzymatically hydrolyzed to individual deoxynucleosides.
- LC Separation: The deoxynucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system. The different deoxynucleosides, including the adducted ones, are separated based on their physicochemical properties as they pass through a chromatography column.
- MS/MS Detection: The separated components from the HPLC are introduced into a tandem mass spectrometer.
 - Ionization: The molecules are ionized, typically using electrospray ionization (ESI).
 - First Mass Analyzer (MS1): The instrument is set to select for the mass-to-charge ratio
 (m/z) of the expected DNA adduct.
 - Collision-Induced Dissociation (CID): The selected ions are fragmented in a collision cell.
 - Second Mass Analyzer (MS2): The resulting fragment ions are separated, and their m/z
 values are measured, creating a characteristic fragmentation pattern (MS/MS spectrum).
- Quantification: The amount of a specific adduct is quantified by comparing its signal intensity to that of a known amount of a stable isotope-labeled internal standard.
- Data Analysis: The concentration of the DNA adduct is typically expressed as the number of adducts per 10⁶ or 10⁷ normal nucleotides.



The following diagram outlines a general workflow for the experimental analysis of **7-Acetylintermedine**-induced genotoxicity.



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Workflow for assessing the genotoxicity of **7-Acetylintermedine**.

Conclusion



7-Acetylintermedine is a pyrrolizidine alkaloid that poses a genotoxic risk following metabolic activation. Understanding its chemical properties, mechanism of action, and the appropriate experimental methods for its evaluation is crucial for researchers, scientists, and professionals in drug development and chemical safety assessment. The information and protocols provided in this guide serve as a foundational resource for the investigation of **7-Acetylintermedine** and other related compounds. Further research is warranted to fully characterize its toxicological profile and to develop strategies to mitigate potential human health risks.

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